molecular formula C11H17NS B12989156 Cyclohexyl(thiophen-3-yl)methanamine

Cyclohexyl(thiophen-3-yl)methanamine

Cat. No.: B12989156
M. Wt: 195.33 g/mol
InChI Key: PYHZFZHWXBPZDK-UHFFFAOYSA-N
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Description

Cyclohexyl(thiophen-3-yl)methanamine (CAS: 1183604-03-6) is an organic compound featuring a cyclohexyl group attached to a methanamine backbone substituted with a thiophen-3-yl moiety. Its molecular formula is C₁₂H₁₇NS, with a molecular weight of 223.35 g/mol. This compound combines the lipophilic cyclohexyl group with the aromatic thiophene ring, making it a versatile intermediate in pharmaceutical and materials science research. It is commercially available as a hydrochloride salt (CAS: 1864074-64-5) and is primarily utilized in synthetic organic chemistry for the development of bioactive molecules and ligands .

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

cyclohexyl(thiophen-3-yl)methanamine

InChI

InChI=1S/C11H17NS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h6-9,11H,1-5,12H2

InChI Key

PYHZFZHWXBPZDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CSC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(thiophen-3-yl)methanamine typically involves the reaction of cyclohexylamine with thiophene-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(thiophen-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

Chemical Synthesis

Cyclohexyl(thiophen-3-yl)methanamine serves as an important intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in different chemical reactions, making it valuable in synthetic organic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionYield (%)
AlkylationReacts with alkyl halides to form substituted amines75
AcylationForms amides when reacted with acyl chlorides80
Coupling ReactionsParticipates in cross-coupling reactions70

Biological Activities

The biological properties of this compound are under investigation, particularly its interactions with biological targets. Preliminary studies suggest potential antimicrobial and anti-inflammatory activities.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in:

  • Escherichia coli
  • Staphylococcus aureus

Results:

  • Minimum Inhibitory Concentration (MIC) values ranged from 10 to 20 µg/mL, demonstrating its potential as an antimicrobial agent.

Pharmaceutical Development

This compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics may enhance its efficacy against specific diseases.

Table 2: Potential Therapeutic Applications

Disease AreaMechanism of ActionReferences
CancerInhibition of tumor growth via receptor modulation
Neurological DisordersInteraction with serotonin receptors
Inflammatory DiseasesAnti-inflammatory properties

Case Study: Receptor Interaction

In a pharmacological study, this compound was shown to selectively bind to serotonin receptors, particularly the 5-HT2C subtype. This binding resulted in enhanced receptor activity, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of cyclohexyl(thiophen-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The structural diversity of methanamine derivatives arises from substitutions on the aromatic or aliphatic groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Weight (g/mol) Substituents Key Features
Cyclohexyl(thiophen-3-yl)methanamine 223.35 Thiophen-3-yl, Cyclohexyl Combines aromatic thiophene with bulky cyclohexyl; moderate lipophilicity
2-Thiophene-methanamine (2j) 139.21 Thiophen-2-yl Higher reactivity in deamination reactions (73% yield) compared to cyclohexyl analogs
Cyclohexyl methanamine (2k) 127.23 Cyclohexyl Lower synthetic utility (30% yield in deamination) due to steric hindrance
[6-(Thiophen-3-yl)pyridin-3-yl]methanamine 190.27 Thiophen-3-yl, Pyridine Pyridine substitution enhances hydrogen bonding potential; MW = 190.27
(4-(Naphthalen-2-ylsulfonyl)thiophen-3-yl)methanamine 304.05 Thiophen-3-yl, Sulfonyl Sulfonyl group increases polarity; synthesized in 47% yield via BH₃-THF

Biological Activity

Cyclohexyl(thiophen-3-yl)methanamine is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a thiophene ring via a methanamine linkage. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind specific receptors and enzymes. It has been shown to interact with opioid receptors, which are critical in pain modulation and analgesic effects. The compound's structural similarity to other biologically active molecules enhances its potential as a therapeutic agent.

Analgesic Activity

Research indicates that cyclohexyl derivatives exhibit analgesic properties comparable to traditional opioids. For instance, studies have shown that certain analogs can produce effects similar to morphine, suggesting a potential role in pain management.

CompoundAnalgesic Potency (relative to morphine)
AH-79210.8 times that of morphine
U-47700Greater potency than traditional opioids

Antimicrobial and Antioxidant Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that compounds with similar structures can inhibit the growth of various bacterial strains. Additionally, antioxidant activity has been noted, indicating potential applications in preventing oxidative stress-related diseases.

Case Studies

  • Opioid Receptor Agonism : A study published in Nature explored the agonistic effects of cyclohexyl derivatives on mu-opioid receptors (MOR). The findings demonstrated that these compounds could activate MOR with significant efficacy, leading to analgesic outcomes in animal models .
  • Antimicrobial Testing : In another study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, supporting its potential as an antimicrobial agent .
  • Oxidative Stress Reduction : Research highlighted the antioxidant capabilities of this compound, showing that it could reduce reactive oxygen species (ROS) levels in cellular models. This effect suggests a protective role against oxidative damage in cells .

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